molecular formula C16H17BrN2O3 B14871716 cyclohexyl (6-bromo-4-oxoquinazolin-3(4H)-yl)acetate

cyclohexyl (6-bromo-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B14871716
M. Wt: 365.22 g/mol
InChI Key: NRXGZZRLJNAVCQ-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound features a cyclohexyl group, a bromine atom, and a quinazolinone moiety, making it a potentially interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Esterification: The final step involves the esterification of the quinazolinone derivative with cyclohexyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the quinazolinone ring.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclohexyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The bromine atom and cyclohexyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl 2-(4-oxoquinazolin-3(4H)-yl)acetate: Lacks the bromine atom, which may affect its biological activity.

    Cyclohexyl 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetate: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

    Cyclohexyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)propionate: Has a different ester group, which may influence its solubility and pharmacokinetics.

Uniqueness

Cyclohexyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity. The combination of the cyclohexyl group and the quinazolinone core also contributes to its distinct properties.

Properties

Molecular Formula

C16H17BrN2O3

Molecular Weight

365.22 g/mol

IUPAC Name

cyclohexyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate

InChI

InChI=1S/C16H17BrN2O3/c17-11-6-7-14-13(8-11)16(21)19(10-18-14)9-15(20)22-12-4-2-1-3-5-12/h6-8,10,12H,1-5,9H2

InChI Key

NRXGZZRLJNAVCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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